Physicochemical properties of 2,2-Difluoro-4-phenylbutanoic acid
Physicochemical properties of 2,2-Difluoro-4-phenylbutanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-4-phenylbutanoic acid is a fluorinated carboxylic acid that holds significant interest for the scientific community, particularly those in medicinal chemistry and materials science. The introduction of geminal fluorine atoms alpha to a carboxylic acid moiety imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or even carbonyl groups, potentially enhancing metabolic stability, binding affinity, and cellular uptake of parent molecules.[1]
This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoro-4-phenylbutanoic acid. It is designed to be a foundational resource for researchers, offering detailed data, analytical methodologies, and insights into its potential applications, thereby enabling its effective use in laboratory and development settings.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is paramount for any scientific investigation.
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IUPAC Name: 2,2-Difluoro-4-phenylbutanoic acid
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Molecular Weight: 200.18 g/mol [3]
The structure consists of a four-carbon butanoic acid chain with a phenyl group at the C4 position and two fluorine atoms at the C2 (alpha) position.
Caption: 2D Chemical Structure of 2,2-Difluoro-4-phenylbutanoic acid.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The data presented below has been aggregated from various chemical databases. Note that some values are predicted via computational models due to a lack of extensive published experimental data.
| Property | Value / Description | Source |
| Appearance | White to off-white solid/crystalline powder. | [5] (by analogy) |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | - |
| Solubility | Insoluble in water.[6] Soluble in DMSO and Ethanol.[6] | [6] |
| pKa | Not experimentally determined. Expected to be lower (more acidic) than its non-fluorinated analog, 4-phenylbutanoic acid (~4.7), due to the electron-withdrawing effect of the two fluorine atoms. | (Predicted) |
| logP (XlogP3) | 2.8 | [4] |
Insight for the Researcher: The strong inductive effect of the two alpha-fluorine atoms is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to the parent compound, 4-phenylbutyric acid. This increased acidity can influence its ionization state at physiological pH, affecting solubility, membrane permeability, and receptor interactions. The predicted logP of 2.8 suggests moderate lipophilicity, indicating it is likely to have good membrane permeability.[4]
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantification of 2,2-Difluoro-4-phenylbutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (C₆H₅): A multiplet signal is expected in the range of δ 7.2-7.4 ppm, integrating to 5 hydrogens.
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Methylene Protons (Ph-CH₂-CH₂): Two distinct multiplets are expected. The protons closer to the phenyl group (C4-H₂) would appear around δ 2.7-2.9 ppm, while the adjacent methylene protons (C3-H₂) would be shifted downfield by the difluoro group, likely appearing as a triplet of triplets around δ 2.2-2.5 ppm.
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Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than δ 10 ppm, which may be exchangeable with D₂O.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal is expected around δ 170-175 ppm.
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Difluorinated Carbon (CF₂): A characteristic triplet signal (due to C-F coupling) is expected around δ 115-125 ppm.
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Aromatic Carbons: Signals would appear in the typical aromatic region of δ 125-140 ppm.
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Methylene Carbons: Signals for C3 and C4 are expected in the range of δ 25-40 ppm.
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¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry is critical for determining molecular weight and fragmentation patterns.
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Electrospray Ionization (ESI-MS): This technique is well-suited for carboxylic acids.
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Fragmentation: Common fragmentation pathways would involve the loss of H₂O from the protonated molecule and cleavage of the alkyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹.[7]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1710-1760 cm⁻¹.[7]
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C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
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Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is the method of choice for purity analysis and quantification. A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is typically effective.[8][9] UV detection at ~254 nm would be suitable due to the presence of the phenyl group.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and selectivity, especially in complex matrices like biological samples, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred method.[8][9][10]
Synthesis and Reactivity
While specific, optimized synthetic procedures for 2,2-Difluoro-4-phenylbutanoic acid are not widely published in peer-reviewed journals, a plausible synthetic route can be designed based on established organic chemistry principles. A common strategy involves the α-difluorination of a corresponding carbonyl precursor.
Caption: A plausible synthetic workflow for 2,2-Difluoro-4-phenylbutanoic acid.
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Causality in Experimental Choices:
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Esterification: The initial carboxylic acid is converted to an ester (e.g., ethyl ester) to protect the acidic proton, which would interfere with the strong base used in the subsequent step.
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α-Difluorination: The ester is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate is then quenched with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to install the two fluorine atoms. This step is the key transformation.
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Hydrolysis: The final step is the saponification of the ester back to the carboxylic acid using a base like lithium hydroxide, followed by an acidic workup.
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Relevance and Applications in Drug Development
The non-fluorinated parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved drug used for treating urea cycle disorders.[11] It also functions as a chemical chaperone, reducing endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[5][6][12][13] These activities give it therapeutic potential in a wide range of diseases, including cancer and neurodegenerative conditions.[12][14][15][16]
The introduction of the gem-difluoro group in 2,2-Difluoro-4-phenylbutanoic acid can be a strategic move in drug design for several reasons:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the alpha-position resistant to metabolic oxidation. This can increase the half-life of a drug candidate.
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Modulation of Acidity: As noted, the pKa is lowered, which can alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to interact with target proteins.
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Bioisosterism: The CF₂ group can act as a non-hydrolyzable mimic of a ketone or a hydrated aldehyde. It can also serve as a bioisostere for a hydroxyl group, capable of acting as a hydrogen bond acceptor but not a donor.
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Conformational Effects: The fluorine atoms can influence the conformational preferences of the molecule, potentially locking it into a more bioactive shape for a target receptor.
Given the established biological profile of 4-PBA, 2,2-Difluoro-4-phenylbutanoic acid serves as a highly valuable starting point for developing novel HDAC inhibitors or ER stress modulators with potentially improved pharmacokinetic and pharmacodynamic properties.[12][13]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-Difluoro-4-phenylbutanoic acid is associated with the following hazards:
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H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H336: May cause drowsiness or dizziness.[2]
Recommended Precautions:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
Conclusion
2,2-Difluoro-4-phenylbutanoic acid is a specialized chemical entity whose unique physicochemical properties, driven by its gem-difluoro motif, make it a compound of significant interest. Its moderate lipophilicity, increased acidity compared to its parent analog, and inherent metabolic stability position it as a compelling building block for the next generation of therapeutics, particularly in oncology and neurology. This guide has consolidated the available structural, analytical, and safety data to provide a solid foundation for researchers aiming to harness the potential of this versatile molecule.
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